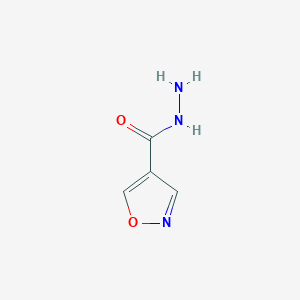

Isoxazole-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPJVBNVGXEBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594258 | |

| Record name | 1,2-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-78-9 | |

| Record name | 1,2-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoxazole 4 Carbohydrazide and Its Derivatives

Classical and Modern Synthetic Strategies for Isoxazole-4-carbohydrazide Scaffolds

The construction of the isoxazole-4-carbohydrazide core involves the strategic formation of the isoxazole (B147169) ring followed by the introduction of the carbohydrazide (B1668358) moiety. kuey.netrsc.orgresearchgate.net A variety of synthetic strategies have been developed to achieve this, often combining condensation and cycloaddition reactions. kuey.net

Condensation Reactions in Isoxazole-4-carbohydrazide Synthesis

Condensation reactions are a cornerstone in the synthesis of the isoxazole ring. kuey.net These reactions typically involve the joining of two molecules with the elimination of a smaller molecule, such as water. kuey.net A common approach is the reaction of ketones or aldehydes with hydroxylamine (B1172632) derivatives to form the isoxazole ring. kuey.nethcmue.edu.vn

For instance, the Claisen-Schmidt condensation can be used to synthesize chalcones, which are precursors to isoxazole derivatives. abap.co.inresearchgate.net These α,β-unsaturated ketones can then be cyclized with hydroxylamine hydrochloride to yield the isoxazole ring. hcmue.edu.vnabap.co.in Another example involves the Claisen condensation of an acetophenone (B1666503) with diethyl oxalate (B1200264) to produce a dioxobutanoate, which is then cyclized with hydroxylamine hydrochloride to form an ethyl isoxazole-carboxylate. hcmue.edu.vn This ester can subsequently be converted to the desired carbohydrazide. hcmue.edu.vn

A notable application of condensation reactions is in the synthesis of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide. mdpi.comnih.gov In this method, the primary amine group of the carbohydrazide undergoes nucleophilic addition with various aromatic aldehydes, catalyzed by indium (III) trifluoromethanesulfonate (B1224126), to yield imine derivatives. mdpi.com

Cycloaddition Reactions in Isoxazole Ring Formation (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes or Alkenes)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a widely employed and highly efficient method for constructing the isoxazole ring. rsc.orgresearchgate.netnih.govrsc.orgmdpi.com This reaction allows for the creation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles with good regioselectivity. rsc.orgmdpi.com

Nitrile oxides, which are the 1,3-dipoles, can be generated in situ from various precursors like hydroximoyl bromides, difluoro oximes, or by the oxidation of aldoximes. rsc.org These reactive intermediates then readily react with dipolarophiles, such as terminal alkynes, to form the isoxazole ring. rsc.orgrsc.org The choice of solvent and base can significantly influence the reaction yield and rate. rsc.org

An interesting application of this reaction is the intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide and the alkyne are part of the same molecule. mdpi.com This strategy allows for the simultaneous formation of two rings and can be used to synthesize complex, fused heterocyclic systems. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Hydroximoyl bromide | Substituted terminal alkynes | Triethylamine/Toluene | 3-Trifluoromethyl-5-substituted isoxazoles | rsc.org |

| Difluoro oxime | N-chloro-succinimide (NCS) | Chloroform | Difluoromethyl isoxazoles | rsc.org |

| Trifluoroacetohydroximoyl chloride | Terminal alkynes and N-iodosuccinimide | Sodium bicarbonate/Dichloromethane | 3-Trifluoromethyl-4-iodoisoxazoles | rsc.org |

| Aldoximes | Alkenes | Oxone/Aqueous medium | 3,5-Disubstituted isoxazoles | rsc.org |

Functionalization Reactions for Carbohydrazide Moiety Incorporation (e.g., Nucleophilic Substitution, Hydrazinolysis, Amidation)

Once the isoxazole ring is formed, the next crucial step is the introduction of the carbohydrazide functionality. kuey.net This is typically achieved through various functionalization reactions on a pre-existing functional group on the isoxazole ring, most commonly an ester. kuey.nethcmue.edu.vn

Hydrazinolysis is the most direct and widely used method for this transformation. kuey.netnih.govgoogle.com It involves the reaction of an isoxazole ester with hydrazine (B178648) hydrate, often in a solvent like ethanol, to yield the corresponding isoxazole carbohydrazide. hcmue.edu.vnnih.gov This reaction is a type of nucleophilic acyl substitution where hydrazine acts as the nucleophile. kuey.net

Amidation is another key reaction, particularly for creating derivatives of the carbohydrazide. kuey.net For instance, an isoxazole carboxylic acid can be reacted with a suitable amine to form an amide bond. kuey.net In the context of carbohydrazide synthesis, the initial isoxazole ester can be considered a precursor that undergoes amidation with hydrazine.

Nucleophilic substitution is a broader category of reactions that encompasses hydrazinolysis and amidation. kuey.net It involves the attack of a nucleophile, such as hydrazine, on an electrophilic carbon atom, leading to the substitution of a leaving group. kuey.net

Table 2: Methods for Incorporating the Carbohydrazide Moiety

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate | Hydrazine hydrate | Hydrazinolysis | 5-(4-nitrophenyl)isoxazole-3-carbohydrazide | hcmue.edu.vn |

| 3-Carboxyethyl isoxazole derivatives | Hydrazine monohydrate | Hydrazinolysis | 3-Carbohydrazide isoxazole derivatives | nih.gov |

| Isoxazole with a carboxylic acid group | Hydrazine | Amidation | Isoxazole carbohydrazide | kuey.net |

Advanced Synthetic Approaches to Isoxazole-4-carbohydrazide Derivatives

In addition to classical methods, more advanced synthetic strategies are being developed to improve efficiency, reduce environmental impact, and access novel derivatives. rsc.org

Metal-Free Synthetic Pathways for Isoxazole-4-carbohydrazide Scaffolds

While many cycloaddition reactions for isoxazole synthesis employ metal catalysts, there is a growing interest in developing metal-free alternatives to avoid issues of cost, toxicity, and contamination of the final product. rsc.orgrsc.orgresearchgate.net

One such approach involves the use of oxone in an aqueous medium to generate nitrile oxides from aldoximes, which then undergo cycloaddition with alkynes. rsc.org Another metal-free method utilizes ultrasonication to promote the one-pot cascade reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes to form isoxazole derivatives. rsc.org Solid-supported synthesis is another metal-free strategy where reactants are attached to a resin, facilitating purification and product isolation. rsc.org

Microwave-Assisted Synthesis of Isoxazole-4-carbohydrazide Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced selectivity. abap.co.inresearchgate.netrsc.org This technology has been successfully applied to the synthesis of isoxazole derivatives. abap.co.inrsc.org

For example, the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with dipolarophiles can be significantly accelerated under microwave irradiation. rsc.org Similarly, the cyclization of chalcones with hydroxylamine hydrochloride to form isoxazoles can be achieved in a much shorter time with higher yields compared to conventional heating methods. abap.co.inresearchgate.net The use of microwave irradiation represents a greener and more efficient approach to the synthesis of these important heterocyclic compounds. abap.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Chalcone cyclization | 6-8 hours, 58-69% | 6-10 minutes, 67-82% | researchgate.net |

| 1,3-Dipolar cycloaddition | - | Quantitative yields | rsc.org |

Multi-component Reactions (e.g., Passerini Three-Component Reaction) in Isoxazole-4-carbohydrazide Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are advantageous due to their eco-friendly nature, reduced reaction times, and high atom economy. nih.gov In the context of isoxazole chemistry, MCRs provide a versatile platform for the synthesis of diverse derivatives.

One notable example is the Passerini three-component reaction, which involves the reaction of a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This reaction, first reported by Mario Passerini in 1921, is a cornerstone of isocyanide-based multicomponent reactions and is widely used in medicinal and combinatorial chemistry. wikipedia.orgnih.govmdpi.com Research has demonstrated the application of the Passerini reaction for the functionalization of isoxazole scaffolds. mdpi.com For instance, derivatives of 5-amino-3-methyl-isoxazole-4-carbohydrazide have been synthesized using this method. mdpi.com The reaction is typically conducted in aprotic solvents and is considered a third-order reaction, being first order in each reactant. wikipedia.org

Beyond the Passerini reaction, other MCRs are employed for the synthesis of isoxazole derivatives. A one-pot, three-component condensation of substituted aldehydes, a β-oxoester like methyl acetoacetate, and hydroxylamine hydrochloride has been utilized to produce various isoxazole derivatives. nih.govnih.gov This approach has been explored using natural catalysts such as various fruit juices, highlighting a move towards greener chemistry. nih.govnih.gov Similarly, carbohydrazides, in general, can be synthesized via solvent-free, one-pot reactions of hydrazine, dialkyl acetylenedicarboxylates, and ketones, achieving yields between 78–85%. smolecule.com Furthermore, the synthesis of isoxazol-5(4H)-ones has been accomplished through multicomponent reactions catalyzed by acidic ionic liquids, with yields ranging from 20-96%. scielo.br

Efficiency Metrics in Isoxazole-4-carbohydrazide Synthesis (e.g., Product Yield, Reaction Conditions Optimization)

The efficiency of synthesizing isoxazole-4-carbohydrazide and its derivatives is evaluated using key metrics such as product yield and the optimization of reaction conditions. kuey.netkuey.net These metrics are crucial for developing sustainable and economically viable synthetic processes. kuey.net

The product yield for the synthesis of isoxazole-4-carbohydrazide derivatives can vary significantly depending on the specific synthetic route and reaction conditions. For example, the synthesis of a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide through the reaction of the parent carbohydrazide with various carbonyl compounds yielded products in the range of 63–81%. mdpi.comnih.gov This reaction was typically performed by heating the mixture at 82 °C for 4 hours. mdpi.com In a comparative study, the synthesis of a generic isoxazole-derived carbohydrazide showed a product yield of 75%. kuey.net

Optimization of reaction conditions is a critical aspect of improving synthesis efficiency. kuey.netkuey.net Factors such as the choice of solvent, temperature, catalysts, and reagent ratios can have a profound impact on the yield and purity of the final product. researchgate.netsmolecule.com For instance, the synthesis of isoxazole derivatives often involves condensation and cycloaddition reactions where careful control of these parameters is essential. kuey.netkuey.net The use of catalysts, such as indium (III) trifluoromethanesulfonate in the synthesis of N'-substituted derivatives, can facilitate the reaction and improve yields. mdpi.comnih.gov

The following tables summarize reported yields for various isoxazole-4-carbohydrazide derivatives, illustrating the impact of different substituents and synthetic methods on reaction efficiency.

Table 1: Synthesis Yield of N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide Derivatives mdpi.com

| Derivative | Yield (%) |

| 5-Amino-N′-(4-hydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM2) | 71% |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | 73% |

| 5-Amino-N,3-dimethyl-N′-(5-nitrothiophen-2-yl)methylidene-1,2-oxazole-4-carbohydrazide (MM4) | 81% |

| 5-Amino-N′-(2-chlorophenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM7) | 65% |

| 5-Amino-N,3-dimethyl-N′-(4-nitrophenyl)methylidene-1,2-oxazole-4-carbohydrazide (MM9) | 73% |

Table 2: Synthesis Yield of 5-amino-3-methyl-N'-methylidene-1,2-oxazole-4-carbohydrazide Derivatives bibliotekanauki.pl

| Derivative | Yield (%) |

| 2d (p-methylphenyl substituent) | 62% |

| 2f (3,4-dichlorophenyl substituent) | 72% |

| 2h (4-pyridyl substituent) | 81% |

Table 3: Synthesis Yield of Other Isoxazole-4-carbohydrazide Derivatives

| Compound | Yield (%) | Reference |

| 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide | 72.5% | nih.gov |

| (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide | 85% | iucr.org |

Reactivity and Chemical Transformations of Isoxazole 4 Carbohydrazide

Chemical Reactivity of the Isoxazole (B147169) Ring in Carbohydrazide (B1668358) Derivatives

The isoxazole ring, while aromatic, possesses a unique reactivity profile due to the presence of a weak nitrogen-oxygen bond. mdpi.comresearchgate.net This bond is susceptible to cleavage under specific reaction conditions, particularly reduction or treatment with a base, making isoxazoles useful as masked forms of various difunctionalized compounds. researchgate.net The stability of the isoxazole ring system generally allows for the manipulation and derivatization of its substituents. mdpi.comresearchgate.net

The substitution pattern on the isoxazole ring significantly influences its chemical behavior and the biological activity of its derivatives. mdpi.com For instance, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to enhance its antimicrobial properties. mdpi.com The isoxazole core can undergo various transformations such as alkylation, N-methylation, reduction, and epoxidation. researchgate.net

While the isoxazole ring itself can be a site of reaction, in many synthetic applications involving isoxazole-4-carbohydrazide, the ring acts as a stable core, directing the reactivity of the attached carbohydrazide moiety. For example, in the synthesis of N'-substituted derivatives, the amine group at position 5 of the isoxazole ring is often found to be unreactive under the conditions used for the modification of the carbohydrazide group. nih.govumw.edu.pl

Transformations Involving the Carbohydrazide Functionality

The carbohydrazide group (-CONHNH2) attached to the 4-position of the isoxazole ring is a key site for a multitude of chemical transformations, leading to a wide array of derivatives with significant potential in medicinal chemistry. kuey.netkuey.net

Synthesis of N'-Substituted Isoxazole-4-carbohydrazide Derivatives

A primary transformation of isoxazole-4-carbohydrazide involves the reaction of its terminal primary amine group with various electrophiles to generate N'-substituted derivatives. This nucleophilic addition is a common and efficient method for creating diverse libraries of compounds. nih.govumw.edu.pl

One prevalent method is the condensation reaction with aldehydes and ketones. For example, 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide reacts with a range of aromatic aldehydes in the presence of a catalyst like indium (III) trifluoromethanesulfonate (B1224126) to yield the corresponding imine derivatives in good yields (63–81%). nih.govumw.edu.pl Similarly, 5-(4-nitrophenyl)isoxazole-3-carbohydrazide has been reacted with various aromatic aldehydes in refluxing dioxane to produce a series of N'-substituted hydrazides. hcmue.edu.vn

Another important reaction is the aza-Michael addition, a type of "click chemistry," where the hydrazide nitrogen acts as a nucleophile. For instance, 5-amino-3-methyl-isoxazole-4-carbohydrazide reacts with different commercially available maleimides to form N-substituted hydrazide derivatives. mdpi.com This reaction demonstrates selectivity, with the maleimide (B117702) reacting specifically with the amine group of the hydrazide moiety, leaving the amino group on the isoxazole ring untouched. mdpi.com

These N'-substituted derivatives often exhibit a range of biological activities that can be tuned by the nature of the substituent. For example, the introduction of hydroxyl groups on a phenyl substituent was found to increase the immunosuppressive potency of certain 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives. nih.govumw.edu.pl

Table 1: Examples of N'-Substituted Isoxazole-4-carbohydrazide Derivatives

| Starting Isoxazole-4-carbohydrazide | Reagent | Resulting Derivative | Yield (%) | Reference |

|---|---|---|---|---|

| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Aromatic aldehydes | N'-Arylmethylidene derivatives | 63-81 | nih.govumw.edu.pl |

| 5-(4-nitrophenyl)isoxazole-3-carbohydrazide | Aromatic aldehydes | N'-Arylmethylidene derivatives | - | hcmue.edu.vn |

| 5-amino-3-methyl-isoxazole-4-carbohydrazide | N-substituted maleimides | N'-(2,5-dioxopyrrolidin-3-yl) derivatives | 27-55 | mdpi.com |

| Adamantane-1-carbohydrazide (B96139) | 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde | N'-[5-(4-chlorophenyl)isoxazol-3-ylmethylene]-1-adamantylcarbohydrazide | - | nih.gov |

Cyclization Reactions to Fused Heterocycles (e.g., 1,3,4-Oxadiazoles, Pyrimidines)

The carbohydrazide functionality serves as an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve intramolecular condensation or reactions with bifunctional reagents, leading to the formation of new five- or six-membered rings.

A common transformation is the conversion of N'-acyl or N'-aroyl carbohydrazides into 1,3,4-oxadiazoles. For instance, N'-heteroarylidene-1-adamantylcarbohydrazides, derived from the reaction of adamantane-1-carbohydrazide and isoxazole carboxaldehydes, can be cyclized by heating with acetic anhydride (B1165640) to produce 4-acetyl-1,3,4-oxadiazoline analogues in moderate yields (48-55%). nih.gov

Furthermore, the carbohydrazide moiety can be a key component in the construction of fused pyrimidine (B1678525) rings. Enaminonitriles derived from isoxazole-4-carbohydrazide can react with various reagents to form fused pyrimidine systems. clockss.org For example, the reaction of 2-cyano-3-(dimethylamino)-N-((2-methoxynaphthalen-1-yl)methylene)acrylohydrazide with heterocyclic amines like 2-aminobenzothiazole (B30445) or 3-aminotriazole in refluxing acetic acid leads to the formation of fused pyrimidine derivatives. clockss.org Similarly, reaction with barbituric acid or thiobarbituric acid can yield pyrano[2,3-d]pyrimidine derivatives. clockss.org

These cyclization reactions significantly expand the chemical space accessible from isoxazole-4-carbohydrazide, providing access to a variety of polycyclic heterocyclic compounds with potential biological applications.

Table 2: Examples of Cyclization Reactions

| Isoxazole-4-carbohydrazide Derivative | Reagent/Condition | Fused Heterocycle | Reference |

|---|---|---|---|

| N'-[5-(Aryl)isoxazol-3-ylmethylene]-1-adamantylcarbohydrazides | Acetic anhydride, heat | 2-(1-adamantyl)-5-[5-(aryl)isoxazol-3-yl]-1,3,4-oxadiazoline | nih.gov |

| 2-cyano-3-(dimethylamino)-N-((2-methoxynaphthalen-1-yl)methylene)acrylohydrazide | Heterocyclic amines | Fused Pyrimidines | clockss.org |

| 2-cyano-3-(dimethylamino)-N-((2-methoxynaphthalen-1-yl)methylene)acrylohydrazide | Barbituric acid | Pyrano[2,3-d]pyrimidine | clockss.org |

Regioselectivity and Stereoselectivity in Isoxazole-4-carbohydrazide Reactions

Regioselectivity and stereoselectivity are crucial aspects of the reactions involving isoxazole-4-carbohydrazide and its derivatives, influencing the structure and properties of the final products.

In the synthesis of N'-substituted derivatives via aza-Michael addition, high regioselectivity is observed. The reaction of 5-amino-3-methyl-isoxazole-4-carbohydrazide with maleimides occurs exclusively at the terminal nitrogen of the hydrazide moiety, with no reaction observed at the amino group attached to the isoxazole ring. mdpi.com This selectivity is attributed to the higher nucleophilicity of the hydrazide nitrogen compared to the aromatic amine.

In cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated systems to form isoxazoles, regioselectivity is a key consideration. The regiochemical outcome is often controlled by varying reaction conditions, such as the solvent, the use of Lewis acids, and the structure of the reactants. nih.gov For instance, in the synthesis of isoxazoles from β-enamino diketones and hydroxylamine (B1172632), the regioselectivity can be directed to favor the formation of different regioisomers by modifying the reaction parameters. nih.gov While this example doesn't directly involve a pre-formed isoxazole-4-carbohydrazide, the principles of controlling regioselectivity in isoxazole synthesis are relevant to understanding the formation of substituted isoxazole cores.

Stereoselectivity is also important, particularly in reactions that create new chiral centers. In the 1,3-dipolar cycloaddition of aryl nitrile oxides to steroidal α,β-unsaturated ketones, the reactions proceed in a stereoselective manner, leading exclusively to specific condensed heterocycles. nih.gov Although this example focuses on the formation of the isoxazole ring itself, it highlights the potential for stereocontrol in reactions involving the isoxazole framework.

The ability to control both regioselectivity and stereoselectivity is paramount for the synthesis of specific, well-defined isoxazole-4-carbohydrazide derivatives with desired pharmacological profiles.

Structure Activity Relationship Sar Studies of Isoxazole 4 Carbohydrazide Derivatives

Impact of Substituent Variation on Biological Activity

The variation of substituents on both the isoxazole (B147169) ring and the carbohydrazide (B1668358) moiety plays a pivotal role in determining the physicochemical properties and biological activities of these compounds. kuey.net This diversity allows for the fine-tuning of pharmacological attributes such as potency, selectivity, and metabolic stability. kuey.net

The isoxazole ring is a versatile scaffold that allows for the introduction of various substituents, significantly influencing the compound's biological profile. kuey.netresearchgate.net The nature and position of these substituents can modulate the electronic and steric properties of the entire molecule.

Research has shown that the presence of different groups on the isoxazole ring is responsible for their varied activities. edu.krd For instance, the introduction of a methyl group at the 3-position and an amino group at the 5-position of the isoxazole ring has been a common strategy in the synthesis of biologically active compounds. mdpi.commdpi.com In some cases, compounds with hydrophilic substituents on the isoxazole ring have demonstrated stronger cytotoxic activity. nih.gov

Furthermore, the presence of a nitro group as a substituent on a heterocyclic ring, such as isoxazole, can make the compound more susceptible to reduction, leading to the formation of products with trypanocidal activity. researchgate.net The aromatic nature of the isoxazole ring, with its weak nitrogen-oxygen bond, provides a potential site for ring cleavage under certain conditions, which can enhance its activity. researchgate.net

A study on 4-isoxazolyl-1,4-dihydropyridines revealed a distinct SAR, where affinity increased at higher holding potentials. nih.gov Among 3'-arylisoxazolyl analogues, the order of activity was found to be p-Br > p-Cl >> p-F, and p-Cl > m-Cl > o-Cl >> o-MeO, highlighting the importance of the position and nature of halogen substituents. nih.gov

The following table summarizes the impact of various substituents on the isoxazole ring on the biological activity of its derivatives.

| Substituent | Position on Isoxazole Ring | Impact on Biological Activity |

| Methyl | 3 | Common in biologically active derivatives mdpi.commdpi.com |

| Amino | 5 | Common in biologically active derivatives mdpi.commdpi.com |

| Hydrophilic groups | Not specified | Stronger cytotoxic activity nih.gov |

| Nitro group | Not specified | Potential for trypanocidal activity researchgate.net |

| p-Bromo, p-Chloro | 3' (on an attached aryl ring) | Higher affinity in 4-isoxazolyl-1,4-dihydropyridines nih.gov |

| m-Chloro, o-Chloro | 3' (on an attached aryl ring) | Moderate to low affinity in 4-isoxazolyl-1,4-dihydropyridines nih.gov |

The carbohydrazide moiety (-CONHNH2) is a critical component of the isoxazole-4-carbohydrazide structure, and its modification has been a key strategy in developing new therapeutic agents. kuey.netmdpi.com The hydrazide group can be readily converted into various other functional groups, leading to a wide array of derivatives with diverse biological activities. mdpi.com

For example, N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have exhibited immunosuppressive activity. mdpi.comnih.gov The reaction of the carbohydrazide with different aldehydes or ketones can lead to the formation of acylhydrazones, which are known to possess a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. mdpi.com

In a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, the nature of the substituent on the phenyl ring played a crucial role. mdpi.com The unsubstituted phenyl ring was considered a leading structure with moderate immunosuppressive activity, and further modifications were explored to enhance this activity. mdpi.com

A study on indole-isoxazole carbohydrazide derivatives as anti-Alzheimer's agents showed that different substituents on the carbohydrazide moiety significantly affected their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, one compound with a specific substitution pattern exhibited the highest potency as an AChE inhibitor with significant selectivity. nih.gov

The table below illustrates how modifications to the carbohydrazide moiety influence the biological activity of isoxazole-4-carbohydrazide derivatives.

| Modification on Carbohydrazide Moiety | Resulting Derivative Class | Observed Biological Activity |

| N'-substitution with various carbonyl compounds | N'-substituted carbohydrazides | Immunosuppressive activity mdpi.comnih.gov |

| Reaction with maleimides | N-substituted hydrazide derivatives | Antimicrobial activity nih.gov |

| Formation of acylhydrazones | Acylhydrazones | Antitumor, antimicrobial, anti-inflammatory mdpi.com |

| Introduction of indole (B1671886) scaffold | Indole-isoxazole carbohydrazides | Anti-Alzheimer's agents (ChE inhibitors) nih.gov |

| Substitution with a thiophenyl moiety | Thiophenyl-substituted isoxazoles | Significant antibacterial activity mdpi.com |

Pharmacophore Identification and Optimization for Isoxazole-4-carbohydrazide Analogs

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. edu.krdresearchgate.net For isoxazole-4-carbohydrazide analogs, identifying and optimizing the pharmacophore can lead to the design of more potent and selective therapeutic agents. kuey.netmdpi.com

The isoxazole ring itself is considered a vital pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net Its aromaticity and the presence of the weak nitrogen-oxygen bond offer a unique structural feature that can be exploited in drug design. researchgate.net

Studies have shown that the combination of the isoxazole scaffold with other pharmacophoric groups can lead to enhanced biological activity. For instance, the linkage of the isoxazole moiety to a carbazole (B46965) nucleus resulted in novel derivatives with potential biological applications. grafiati.com

In the context of immunosuppressive agents, modifications at the 4-position of the 5-amino-3-methyl-4-isoxazolecarboxylic acid scaffold led to compounds with unexpected biological activities, suggesting that this position is critical for pharmacophore optimization. mdpi.com The introduction of a strong electrophilic group at this position was found to be beneficial. mdpi.com

A structure-based drug design effort led to a novel isoxazole azepine scaffold that showed good potency as a BET inhibitor. nih.gov This highlights the importance of combining crystallographic data with computational modeling to guide pharmacophore optimization. nih.gov

Conformational Analysis and its Influence on Biological Activity

Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The conformation of a molecule can significantly influence its ability to bind to a biological target and, consequently, its biological activity. nih.gov

For isoxazole-4-carbohydrazide derivatives, the rotational freedom around the single bonds, particularly the bond connecting the isoxazole ring to the carbohydrazide moiety, allows for various conformations. Intramolecular hydrogen bonding can play a role in stabilizing certain conformations. nih.gov

Computational studies, such as variable-temperature NMR and calculated rotational barriers, can complement experimental data to understand the conformational dynamics in solution. nih.gov In a study of 4-isoxazolyl-1,4-dihydropyridines, while X-ray diffraction showed an O-exo conformation in the solid state, computational analysis suggested that rotation between the heterocyclic rings is plausible under physiological conditions, which could explain their unique SAR. nih.gov

Biological and Pharmacological Investigations of Isoxazole 4 Carbohydrazide Derivatives

Antimicrobial Activities

Isoxazole-4-carbohydrazide derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable candidates in the effort to combat infectious diseases. researchgate.netkuey.net The antimicrobial potential of these compounds has been evaluated against a variety of pathogens, including bacteria, fungi, and mycobacteria. researchgate.netkuey.netd-nb.info The modification of substituents on the isoxazole-4-carbohydrazide core allows for the fine-tuning of their activity spectrum and potency. kuey.net

Derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide have been systematically evaluated for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net While many of the tested derivatives have shown generally weak to mild antibacterial activity, certain structural features have been associated with enhanced potency. researchgate.netresearchgate.net

In one study, thirty derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid were screened against ten different bacterial species. researchgate.net The results, based on minimum inhibitory concentration (MIC), indicated that most compounds had modest activity. researchgate.netresearchgate.net However, two compounds, both featuring a methyl substituent on a benzene (B151609) ring, were identified as the most active among the series. researchgate.net This suggests that specific substitutions can significantly influence antibacterial efficacy. researchgate.net Another study highlighted that isoxazole (B147169) derivatives linked to a thiophene (B33073) ring showed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net For instance, one derivative, PUB9, exhibited a minimal inhibitory concentration against S. aureus that was substantially lower than other tested compounds. researchgate.net

The antibacterial activity of these derivatives is often compared to standard antibiotics to gauge their potential. scholarsresearchlibrary.com N-phenyl(3-substituted)-isoxazolo[5,4-d] pyrimidin-4-amines, which are derived from isoxazole-4-carbohydrazides, have demonstrated proven antibacterial activity against species like E. coli, Proteus vulgaris, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. researchgate.net

Antibacterial Activity of Selected Isoxazole-4-carbohydrazide Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against selected bacterial strains.

| Compound | Bacterial Strain | Type | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Compound 3d (with methyl substituent) | Various | Gram-positive/negative | Most Active in Series | researchgate.net |

| Compound 4d (with methyl substituent) | Various | Gram-positive/negative | Most Active in Series | researchgate.net |

| PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | Gram-positive | <0.03 | researchgate.net |

| PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | Gram-positive | 32 | researchgate.net |

| PUB9 | Pseudomonas aeruginosa | Gram-negative | 16 | researchgate.net |

| PUB10 | Pseudomonas aeruginosa | Gram-negative | 64 | researchgate.net |

The investigation into isoxazole derivatives has also revealed their potential as antifungal agents. researchgate.netscholarsresearchlibrary.com Several studies have screened these compounds against clinically relevant fungal species, such as Candida albicans and Aspergillus niger. scholarsresearchlibrary.comresearchgate.net

Research has shown that specific structural modifications are crucial for antifungal activity. researchgate.net In a study of isoxazole-based derivatives, two compounds, PUB14 and PUB17, demonstrated significant activity against C. albicans, including the ability to eradicate biofilms formed by the fungus. researchgate.net Notably, these compounds showed selective antifungal action with minimal antibacterial effects and low cytotoxicity against human cell lines, suggesting a targeted mechanism. researchgate.net Other studies have reported that derivatives of oxa-diazole clubbed with isoxazole showed noteworthy activity against C. albicans. researchgate.net The antifungal efficacy of some derivatives has been found to be comparable or even superior to the reference drug, fluconazole. scholarsresearchlibrary.com For instance, compounds with a thiophene ring have shown activity against C. albicans, with MIC values as low as 0.02 mg/mL. researchgate.net

Antifungal Activity of Selected Isoxazole-4-carbohydrazide Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) or other activity measures of isoxazole derivatives against common fungal pathogens.

| Compound | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| PUB14 | Candida albicans | Significant anti-biofilm activity | researchgate.net |

| PUB17 | Candida albicans | Significant anti-biofilm activity | researchgate.net |

| Compound 125 (with thiophene ring) | Candida albicans | 0.02 mg/mL | researchgate.net |

| Compound TPI-14 | Candida albicans, Aspergillus niger | Most active in series | scholarsresearchlibrary.com |

Hydrazides are a well-known class of compounds with established antitubercular activity. researchgate.netbibliotekanauki.pl Consequently, isoxazole-4-carbohydrazide derivatives have been explored for their potential against mycobacteria, including nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis. bibliotekanauki.plnih.gov

In a study focused on NTM, a series of 5-amino-3-methyl-isoxazole-4-carbohydrazide derivatives were synthesized and tested against Mycobacterium fortuitum. bibliotekanauki.pl Two compounds, 2e (5-amino-3-methyl-N'-((E)-(4-nitrophenyl)methylidene)-1,2-oxazole-4-carbohydrazide) and 2g (5-amino-N'-((E)-(2,4-dichlorophenyl)-methylidene)-3-methyl-1,2-oxazole-4-carbohydrazide), emerged as the most active, both exhibiting a minimum inhibitory concentration (MIC) of 16 µg/mL. bibliotekanauki.pl These findings highlight the potential for developing this class of compounds into new antimycobacterial agents, especially given their low cytotoxicity against human lung and fibroblast cell lines. bibliotekanauki.pl Some of these derivatives were later evaluated for broader antibacterial activity, building on their initial promise as mildly antimycobacterial agents. researchgate.netresearchgate.net

Antimycobacterial Activity of Isoxazole-4-carbohydrazide Derivatives

This table shows the Minimum Inhibitory Concentration (MIC) of specific derivatives against Mycobacterium fortuitum.

| Compound | Mycobacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| 2e (5-amino-3-methyl-N'-((E)-(4-nitrophenyl)methylidene)-1,2-oxazole-4-carbohydrazide) | Mycobacterium fortuitum | 16 | bibliotekanauki.pl |

| 2g (5-amino-N'-((E)-(2,4-dichlorophenyl)-methylidene)-3-methyl-1,2-oxazole-4-carbohydrazide) | Mycobacterium fortuitum | 16 | bibliotekanauki.pl |

The mechanisms through which isoxazole-4-carbohydrazide derivatives exert their antimicrobial effects are diverse and often target essential cellular processes in pathogens. researchgate.netkuey.net While specific pathways are still under investigation for many derivatives, general mechanisms have been proposed based on the broader class of isoxazole compounds. kuey.netijrrjournal.com

Some derivatives are thought to inhibit bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. kuey.net Others may act by disrupting protein biosynthesis or nucleic acid metabolism. kuey.net The weak nitrogen-oxygen bond within the isoxazole ring is a key feature, as it can be cleaved under certain conditions, potentially leading to interactions with biological targets. ijrrjournal.com The ability of the N- and O-containing heterocyclic system to readily bind with enzymes and receptors through non-covalent interactions is also considered significant to their pharmacological profile. researchgate.net For antifungal action, the targeted mechanism against C. albicans by compounds like PUB14 and PUB17, which lack broad antibacterial effects, suggests a high degree of specificity, possibly involving fungal-specific enzymes or pathways. researchgate.net

Anticancer Activities

Beyond their antimicrobial properties, isoxazole-4-carbohydrazide derivatives have emerged as a promising class of compounds in oncology research. grafiati.comkuey.netnih.gov They have been shown to exhibit significant anticancer activities, targeting key molecular pathways involved in cancer cell proliferation, survival, and metastasis. kuey.net The versatility of the isoxazole scaffold allows for the synthesis of derivatives that can act as inhibitors of specific kinases or proteases integral to oncogenic signaling. kuey.net

A primary focus of anticancer research on isoxazole-4-carbohydrazide derivatives has been their ability to inhibit the growth and induce the death of cancer cells. kuey.netbibliotekanauki.pl In vitro screening against various cancer cell lines has identified several potent compounds. bibliotekanauki.plnih.gov

For example, a study involving novel isoxazole-based carboxamides, ureates, and hydrazones screened these compounds against 60 cancer cell lines. nih.gov The carboxamide 3c was identified as a promising growth inhibitor, showing potent activity against leukemia, colon cancer, and melanoma cell lines with growth inhibition percentages ranging from 70.79% to 92.21% at a 10µM concentration. nih.gov Another study evaluated derivatives against hepatocellular carcinoma (HepG2) cells, which overexpress VEGFR2. nih.gov Compounds 8, 10a, and 10c showed superior activity with IC50 values in the sub-micromolar range, surpassing the reference drug Sorafenib. nih.gov

Further research on isoxazolo[4,5-e] kuey.netbibliotekanauki.plresearchgate.nettriazepine derivatives, synthesized from isoxazole-4-carbohydrazide precursors, also demonstrated notable anticancer activity. nih.govacs.org Compound 21 showed extremely high antitumor activity, while others like compounds 17 and 34 exhibited selective inhibition against specific cancer cell lines, such as renal cancer (UO-31). nih.govacs.org This selectivity suggests that these compounds may act on specific molecular targets that are unique to certain cancer types. nih.govacs.org

Anticancer Activity of Selected Isoxazole-4-carbohydrazide Derivatives

This table details the in vitro anticancer activity of various derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | Activity Measure | Value | Source |

|---|---|---|---|---|---|

| Carboxamide 3c | HL-60(TB), K-562, MOLT-4 | Leukemia | % Growth Inhibition at 10µM | 70.79 - 92.21 | nih.gov |

| Carboxamide 3c | KM12 | Colon Cancer | % Growth Inhibition at 10µM | 70.79 - 92.21 | nih.gov |

| Carboxamide 3c | LOX IMVI | Melanoma | % Growth Inhibition at 10µM | 70.79 - 92.21 | nih.gov |

| Ureate 8 | HepG2 | Hepatocellular Carcinoma | IC50 | 0.84 µM | nih.gov |

| Hydrazone 10a | HepG2 | Hepatocellular Carcinoma | IC50 | 0.79 µM | nih.gov |

| Hydrazone 10c | HepG2 | Hepatocellular Carcinoma | IC50 | 0.69 µM | nih.gov |

| Isoxazole derivative 17 | UO-31 | Renal Cancer | Significant Inhibition | - | nih.govacs.org |

| Isoxazole derivative 34 | UO-31 | Renal Cancer | Significant Inhibition | - | nih.govacs.org |

| Isoxazolo[4,5-e] kuey.netbibliotekanauki.plresearchgate.nettriazepine 21 | Various | Various | Extremely High Antitumor Activity | - | acs.org |

Induction of Apoptosis (e.g., Caspase, Fas, NF-κB1 Modulation)

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Certain derivatives of isoxazole-4-carbohydrazide have been investigated for their ability to trigger this process in cancer cells through the modulation of key signaling molecules.

One notable example is the compound 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) . In studies using Jurkat cells, a human T-lymphocyte cell line, the MM3 compound was observed to cause significant increases in the expression of caspases, Fas, and NF-κB1. mdpi.comresearchgate.netnih.gov Caspases are a family of proteases that play an essential role in the execution phase of apoptosis. The Fas receptor (also known as CD95) is a death receptor on the surface of cells that, when activated, triggers a cascade of events leading to apoptosis. mdpi.comresearchgate.netnih.gov NF-κB1 (nuclear factor-kappa B subunit 1) is a transcription factor that, in this context, appears to contribute to the pro-apoptotic signaling cascade. mdpi.comresearchgate.netnih.gov The upregulation of these molecules suggests that the immunosuppressive action of MM3 may be, at least in part, attributable to its pro-apoptotic effects. mdpi.comresearchgate.netnih.gov

Further research into a series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide has shown that many of these compounds exhibit pro-apoptotic activity. nih.gov For instance, one of the most active compounds in this series was found to induce apoptosis through three distinct pathways. nih.gov Another isoxazole derivative, compound 25a , was confirmed to induce cancer cell death through apoptosis, supported by increased levels of caspases 3 and 9 and an increased Bax/Bcl-2 ratio in three different cancer cell lines. nih.gov

Table 1: Modulation of Apoptotic Markers by Isoxazole-4-carbohydrazide Derivatives

| Compound | Cell Line | Apoptotic Marker | Observed Effect |

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Jurkat | Caspases | Strong Upregulation |

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Jurkat | Fas | Strong Upregulation |

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Jurkat | NF-κB1 | Strong Upregulation |

| Compound 25a | HepG2, MCF-7, HCT-116 | Caspase 3/9 | Increased Levels |

| Compound 25a | HepG2, MCF-7, HCT-116 | Bax/Bcl-2 ratio | Increased Ratio |

Targeting Molecular Pathways in Carcinogenesis (e.g., Enzyme Inhibition, Histone Deacetylase (HDAC) Inhibition)

Isoxazole-4-carbohydrazide derivatives have demonstrated the ability to interfere with various molecular pathways that are crucial for the development and progression of cancer. This interference is often achieved through the inhibition of specific enzymes that are overactive in cancer cells.

Enzyme Inhibition:

Several isoxazole-based compounds act as inhibitors of key enzymes involved in oncogenic signaling pathways. kuey.net By blocking these enzymes, the derivatives can impede tumor growth and progression. kuey.net For example, some derivatives function as inhibitors of specific kinases or proteases. kuey.net A notable target for some isoxazole derivatives is cyclooxygenase-2 (COX-2) , an enzyme that is often upregulated in inflammatory conditions and various cancers. nih.gov The inhibition of COX-2 is a recognized strategy for both anti-inflammatory and anticancer therapies. nih.gov Furthermore, some isoxazole derivatives have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is often mutated in acute myeloid leukemia. nih.gov

Histone Deacetylase (HDAC) Inhibition:

A particularly promising area of research is the inhibition of histone deacetylases (HDACs) by isoxazole-containing compounds. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. nih.gov HDAC inhibitors can reverse this effect, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. rsc.org

A series of hydroxamic acid-based HDAC inhibitors incorporating an isoxazole moiety have been synthesized and evaluated. nih.gov Some of these compounds displayed nanomolar activity in HDAC isoform inhibitory assays and exhibited micromolar inhibitory activity against pancreatic cancer cell lines. nih.gov One particular isoxazole-containing compound was found to have an inhibitory activity at various HDAC isoforms, with a significantly lower IC50 value at HDAC6 compared to other isoforms. rsc.org The selectivity of these inhibitors for different HDAC isoforms is an important area of ongoing research, as it may lead to more targeted and less toxic cancer therapies. researchgate.net

Table 2: Enzyme and HDAC Inhibition by Isoxazole Derivatives

| Compound Class/Derivative | Target | Therapeutic Relevance |

| Isoxazole Derivatives | Kinases, Proteases | Anticancer |

| Isoxazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer |

| 4-arylamido 3-methyl isoxazole derivatives | FMS Kinase | Anticancer |

| Hydroxamic acid-based isoxazole derivatives | Histone Deacetylases (HDACs) | Anticancer, Neurodegenerative Disorders |

| Isoxazole-containing compound | HDAC6 | Anticancer |

Immunomodulatory Properties

Derivatives of isoxazole-4-carbohydrazide have been shown to possess a range of immunomodulatory properties, including immunosuppressive, anti-inflammatory, and, in some cases, immunostimulatory effects. nih.gov These activities highlight their potential for the treatment of autoimmune diseases, inflammatory conditions, and for modulating the immune response in various pathological states. nih.gov

Immunosuppressive Effects (e.g., Inhibition of Peripheral Blood Mononuclear Cell (PBMC) Proliferation, TNFα Production)

A significant number of isoxazole derivatives exhibit immunosuppressive activities. nih.gov A key mechanism underlying this effect is the inhibition of the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.comresearchgate.net For instance, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin (PHA)-induced proliferation of human PBMCs to varying degrees. researchgate.netnih.gov

In addition to inhibiting cell proliferation, these compounds can also suppress the production of pro-inflammatory cytokines. The compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) , for example, was shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. researchgate.netnih.govnih.gov TNF-α is a potent inflammatory cytokine involved in the pathogenesis of numerous autoimmune and inflammatory diseases. The ability of isoxazole derivatives to suppress both PBMC proliferation and TNF-α production underscores their potential as immunosuppressive agents. mdpi.com

Anti-inflammatory Actions

The anti-inflammatory properties of isoxazole derivatives are well-documented and represent a major area of their therapeutic potential. kuey.netnih.gov These compounds can exert their anti-inflammatory effects through various mechanisms. As previously mentioned, the inhibition of the COX-2 enzyme is a significant pathway for the anti-inflammatory action of some isoxazole derivatives. nih.gov

Furthermore, isoxazole-based carboxamides and carbohydrazide (B1668358) derivatives can modulate the release of pro-inflammatory mediators and cytokines. kuey.net They have been shown to block the activity of transcription factors such as NF-κB, which is a central regulator of inflammatory gene expression. kuey.net Some derivatives also possess antioxidant properties, which can help to mitigate inflammation caused by oxidative stress. kuey.net The anti-inflammatory effects of these compounds have been demonstrated in various models, including carrageenan-induced footpad edema. nih.gov

Immunostimulatory Activities

While the majority of research has focused on the immunosuppressive and anti-inflammatory effects of isoxazole derivatives, some compounds from this class have been found to possess immunostimulatory properties. nih.gov For example, the compound RM-11 (3,5-dimethyl-5,6-dihydro-4H- kuey.netnih.govoxazolo[5,4-e] nih.govkuey.netnih.govtriazepin-4-one) was found to potently stimulate both humoral and cellular immune responses to sheep red blood cells (SRBC) in mice. nih.gov This compound also stimulated the concanavalin (B7782731) A (ConA)-induced proliferation of splenocytes. nih.gov Such immunostimulatory activity could be beneficial in the context of infectious diseases or as adjuvants to enhance the efficacy of vaccines. nih.gov

Neuroprotective and Central Nervous System Activities

Emerging research has indicated that isoxazole-4-carbohydrazide derivatives may have significant potential in the treatment of neurodegenerative disorders. kuey.netnih.gov These compounds have demonstrated neuroprotective effects through various mechanisms, including antioxidant activity and the inhibition of neuroinflammation. kuey.netnih.gov

A series of methyl indole-isoxazole carbohydrazide derivatives have been synthesized and evaluated as multi-target anti-Alzheimer's agents. nih.gov These compounds were designed to act as inhibitors of cholinesterases (ChEs) and beta-secretase 1 (BACE1), enzymes that are key targets in Alzheimer's disease therapy. nih.gov One of the synthesized derivatives showed potent and selective inhibition of acetylcholinesterase (AChE). nih.gov

Furthermore, isoxazole derivatives have been investigated for their potential in treating Parkinson's disease. researchgate.net Some phenyl-substituted isoxazole carbohydrazides were designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine (B1211576). researchgate.net The inhibition of MAO-B can lead to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. researchgate.net

Table 3: Biological Activities of Isoxazole-4-carbohydrazide Derivatives

| Biological Activity | Specific Effect | Example Compound/Derivative Class |

| Immunosuppressive | Inhibition of PBMC proliferation | N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide |

| Inhibition of TNF-α production | 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | |

| Anti-inflammatory | COX-2 Inhibition | Isoxazole derivatives |

| NF-κB Inhibition | Isoxazole-based carboxamides and carbohydrazides | |

| Immunostimulatory | Stimulation of humoral and cellular immune responses | RM-11 (3,5-dimethyl-5,6-dihydro-4H- kuey.netnih.govoxazolo[5,4-e] nih.govkuey.netnih.govtriazepine-4-one) |

| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | Methyl indole-isoxazole carbohydrazide derivatives |

| Monoamine Oxidase B (MAO-B) Inhibition | Phenyl substituted isoxazole carbohydrazides |

Potential in Neurodegenerative Disorders

Isoxazole-4-carbohydrazide derivatives have demonstrated considerable promise as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net Their neuroprotective effects are often attributed to a multi-target approach, including the inhibition of key enzymes and the modulation of pathways implicated in disease progression. researchgate.netnih.gov

A notable area of investigation is the inhibition of monoamine oxidase-B (MAO-B), an enzyme crucial in the breakdown of neurotransmitters. researchgate.net Phenylisoxazole carbohydrazides, for instance, have been designed and evaluated as selective, reversible, and competitive inhibitors of MAO-B. researchgate.net One such derivative, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c), not only showed potent MAO-B inhibition but also demonstrated a neuroprotective effect in a mouse model of Parkinson's disease by improving motor function. researchgate.net

Furthermore, indole-isoxazole carbohydrazides have been synthesized and screened for their potential against Alzheimer's disease. researchgate.netnih.govnih.gov These compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a critical role in the cholinergic deficit observed in Alzheimer's patients. researchgate.netnih.govnih.govresearcher.life One derivative, compound 5d, exhibited significant and selective inhibitory activity against AChE with a competitive mode of inhibition. researchgate.netnih.govnih.gov This compound also showed potential in inhibiting BACE1, another key enzyme in the formation of amyloid plaques. researchgate.netnih.govnih.gov

Table 1: Neuroprotective Activity of Isoxazole-4-carbohydrazide Derivatives

| Compound | Target Enzyme | Activity/Finding | Reference |

|---|---|---|---|

| Phenylisoxazole carbohydrazides | MAO-B | Potent and selective inhibition. | researchgate.net |

| N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c) | MAO-B | Potent inhibitory activity and neuroprotective effect in a Parkinson's disease model. | researchgate.net |

| Indole-isoxazole carbohydrazides | AChE, BuChE, BACE1 | Inhibition of key enzymes in Alzheimer's disease. | researchgate.netnih.govnih.gov |

| Compound 5d (indole-isoxazole derivative) | AChE | Selective and potent inhibition (IC₅₀ = 29.46 ± 0.31 µM) with competitive inhibition. | researchgate.netnih.govnih.gov |

Receptor Agonist/Antagonist Activity (e.g., AMPA Receptor)

Isoxazole-4-carboxamide derivatives, which are closely related to carbohydrazides, have been investigated as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govgrafiati.comresearchgate.netnih.gov These receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and are implicated in pain and neurological disorders. nih.govgrafiati.comnih.gov

Electrophysiological studies on a series of twelve isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) revealed their potent inhibitory effects on AMPA receptor activity. nih.govgrafiati.comresearchgate.net Specifically, compounds CIC-1 and CIC-2 demonstrated significant inhibition, with an 8-fold and 7.8-fold reduction in AMPA receptor-mediated currents, respectively. nih.govgrafiati.com These compounds were found to profoundly alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. nih.govgrafiati.com This modulation of AMPA receptor kinetics suggests their potential as therapeutic candidates for controlling pain. nih.govgrafiati.comnih.gov

Table 2: AMPA Receptor Modulatory Activity of Isoxazole-4-carboxamide Derivatives

| Compound | Receptor Subtype(s) | Activity/Finding | Reference |

|---|---|---|---|

| Isoxazole-4-carboxamide derivatives (CIC-1 to CIC-12) | AMPA Receptors | Potent inhibitors of AMPA receptor activity. | nih.govgrafiati.comresearchgate.net |

| CIC-1 | AMPA Receptors | 8-fold reduction in peak current amplitudes. | nih.govgrafiati.comnih.gov |

Other Reported Biological Activities

Antiviral Properties

Derivatives of isoxazole-4-carbohydrazide have shown potential as antiviral agents against a range of viruses. Research has demonstrated their activity against Herpes Simplex Virus (HSV), including HSV-1. epa.govresearchgate.net For instance, a study on new pyrazole- and isoxazole-based heterocycles, derived from 5-(4-chlorophenyl)isoxazole-3-carbohydrazide, showed that one of the resulting compounds could reduce the number of viral plaques of HSV-1 by 69%. epa.gov

Another study synthesized 5-isoxazol-5-yl-2′-deoxyuridines and evaluated their antiviral activity against several viruses, including HSV-1 and HSV-2. nih.gov Some of these isoxazole nucleosides exhibited anti-herpes activities that were more potent than the reference drugs acyclovir (B1169) (ACV) and cytarabine (B982) (Ara-C). nih.gov Specifically, one derivative, 7d, was found to be 12- and 17-fold more active than ACV and Ara-C, respectively, against HSV-2. nih.gov However, the study also noted that the cytotoxicity of these compounds was a limiting factor, as indicated by their low selectivity indexes. nih.gov

Table 3: Antiviral Activity of Isoxazole-4-carbohydrazide Derivatives

| Compound/Derivative Series | Virus | Activity/Finding | Reference |

|---|---|---|---|

| Derivative of 5-(4-chlorophenyl)isoxazole-3-carbohydrazide | HSV-1 | Reduced viral plaques by 69%. | epa.gov |

| 5-Isoxazol-5-yl-2′-deoxyuridines | HSV-1, HSV-2 | Some derivatives were more active than reference drugs (ACV, Ara-C). | nih.gov |

Antioxidant Activity

Several studies have highlighted the antioxidant potential of isoxazole-4-carbohydrazide derivatives. nih.govmdpi.comresearchgate.netresearchgate.netd-nb.info The antioxidant activity is typically evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods.

In one study, a series of trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide] and trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro isoxazolo-4,5-bis(aroylcarbohydrazide) derivatives were synthesized. nih.govmdpi.comresearchgate.net Among these, the thiosemicarbazide (B42300) derivative (compound 9) exhibited higher antioxidant activity in both DPPH and ABTS assays compared to the aroylcarbohydrazide derivatives. nih.govmdpi.comresearchgate.net Another study on novel 5-amino-isoxazole-4-carbonitriles also demonstrated their free radical scavenging activities against DPPH. d-nb.info

Table 4: Antioxidant Activity of Isoxazole-4-carbohydrazide Derivatives

| Compound/Derivative Series | Assay | Activity/Finding | Reference |

|---|---|---|---|

| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide] (9) | DPPH, ABTS | Higher antioxidant activity compared to aroylcarbohydrazide derivatives. | nih.govmdpi.comresearchgate.net |

| 5-Amino-isoxazole-4-carbonitriles | DPPH | Significant free radical scavenging activity. | d-nb.info |

Antidiabetic and Anticonvulsant Properties

The broader class of isoxazole derivatives has been recognized for its potential antidiabetic and anticonvulsant properties. grafiati.com While specific studies on isoxazole-4-carbohydrazide in these areas are emerging, related carbohydrazide compounds have shown promising results.

In the context of diabetes, carbohydrazide derivatives have been investigated as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), which are key targets in managing type 2 diabetes. researchgate.netdntb.gov.uad-nb.inforesearchgate.netmdpi.comdergipark.org.tr For instance, a series of diphenylquinoxaline-6-carbohydrazide hybrids demonstrated good α-glucosidase inhibitory activity, with some derivatives being more potent than the standard drug acarbose. d-nb.info Another study on carbohydrazide derivatives as DPP-IV inhibitors showed that some compounds exhibited significant reductions in blood glucose levels in an animal model of type 2 diabetes. researchgate.netdntb.gov.ua

Regarding anticonvulsant activity, various heterocyclic compounds containing the isoxazole moiety have been explored. grafiati.comnih.gov Studies on isatin-based derivatives and other heterocyclic systems have demonstrated their potential in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. nih.govnih.govsaspublishers.com Some of these compounds have shown significant protection against seizures with low neurotoxicity. nih.govnih.gov While direct evidence for isoxazole-4-carbohydrazide is still developing, the known anticonvulsant activity of the isoxazole scaffold suggests this is a promising area for future investigation. grafiati.com

Table 5: Antidiabetic and Anticonvulsant Potential of Related Derivatives

| Compound/Derivative Series | Target/Model | Activity/Finding | Reference |

|---|---|---|---|

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-Glucosidase | Good inhibitory activity, some more potent than acarbose. | d-nb.info |

| Carbohydrazide derivatives | DPP-IV | Significant reduction in blood glucose levels in a T2DM animal model. | researchgate.netdntb.gov.ua |

| Isatin-based derivatives | MES and PTZ tests | Favorable protection against seizures with low neurotoxicity. | nih.gov |

Enzyme Inhibitory Activity (e.g., Tyrosinase, α-Glucosidase, Butyrylcholinesterase)

Isoxazole-4-carbohydrazide derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Indole-carbohydrazide derivatives have been synthesized and shown to have potent tyrosinase inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range, significantly more potent than the standard inhibitor kojic acid. mdpi.comnih.gov Molecular docking studies have provided insights into the critical interactions between these inhibitors and the enzyme's active site. nih.gov

α-Glucosidase Inhibition: As mentioned in the antidiabetic section, carbohydrazide derivatives are being explored as α-glucosidase inhibitors. d-nb.infodergipark.org.trnih.gov A series of diphenylquinoxaline-6-carbohydrazide hybrids showed good inhibitory activity, with the most potent derivative exhibiting a competitive type of inhibition. d-nb.info

Butyrylcholinesterase (BuChE) Inhibition: In the context of Alzheimer's disease, BuChE is another important target alongside AChE. researcher.liferesearchgate.net A study on indole-isoxazole carbohydrazides found that while some derivatives were highly selective for AChE, others showed dual inhibitory potential. researchgate.netnih.govnih.govresearchgate.net The development of dual inhibitors is a promising strategy for a more comprehensive treatment of Alzheimer's disease.

Table 6: Enzyme Inhibitory Activity of Isoxazole-4-carbohydrazide Derivatives

| Compound/Derivative Series | Target Enzyme | Activity/Finding | Reference |

|---|---|---|---|

| Indole-carbohydrazides | Tyrosinase | Potent inhibition, with some IC₅₀ values in the nanomolar range. | mdpi.comnih.gov |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-Glucosidase | Good inhibitory activity, with competitive inhibition observed for the most potent derivative. | d-nb.info |

Computational and Theoretical Investigations of Isoxazole 4 Carbohydrazide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of isoxazole-4-carbohydrazide derivatives. mdpi.comrsc.org By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, offering a theoretical framework to understand their behavior. alrasheedcol.edu.iq

Molecular Orbital Studies (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of molecules. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. alrasheedcol.edu.iq The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. science.gov

For instance, in studies of various heterocyclic compounds, including those with isoxazole (B147169) moieties, the HOMO-LUMO gap has been calculated to explore their chemical reactivity and structure-activity relationships. researchgate.net A smaller energy gap generally suggests higher reactivity. alrasheedcol.edu.iq These calculations are often performed using DFT with specific basis sets, such as B3LYP/6-311G(d,p), to obtain optimized molecular geometries and orbital energies. mdpi.com The distribution of HOMO and LUMO orbitals across the molecule can pinpoint the regions most likely to be involved in chemical reactions.

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule is fundamental to understanding its chemical behavior, including its interaction with other molecules and biological targets. The Mulliken population analysis is a common method used to calculate these charges based on the electronic wavefunction. mdpi.com

In the context of isoxazole derivatives, atomic charge distribution analysis has been employed to correlate the electronic properties of the compounds with their observed immunological activities. researchgate.net Studies have shown that the isoxazole ring plays a significant role in these activities, and the charge distribution helps to identify the specific atoms that are key to these interactions. researchgate.net This information is valuable for understanding the forces that govern the binding of these molecules to their biological targets.

Correlation of Theoretical and Experimental Spectroscopic Data

Computational methods are frequently used to predict spectroscopic properties, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. als-journal.com Comparing these theoretical predictions with experimental data serves to validate the computational models and provides a more detailed interpretation of the experimental spectra. acs.org

For example, DFT calculations have been used to compute the vibrational wavenumbers of isoxazole derivatives, which are then compared with experimental FT-IR spectra. ajrconline.org Similarly, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C), and these calculated values are correlated with experimental NMR data. als-journal.com A good agreement between the theoretical and experimental data confirms the molecular structure and provides confidence in the computational model's ability to predict other properties. acs.org

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) binds to a large molecule, typically a protein (target). These methods are instrumental in drug discovery for predicting ligand-target interactions and elucidating potential mechanisms of action.

Prediction of Ligand-Target Interactions and Binding Affinity

Molecular docking studies are widely used to predict the binding mode and affinity of isoxazole-4-carbohydrazide derivatives to their biological targets. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

For example, docking studies have been performed on isoxazole derivatives with various enzymes, including cyclooxygenase (COX) enzymes, to understand their anti-inflammatory activity. nih.gov The results of these studies can reveal how substitutions on the isoxazole ring influence binding affinity and selectivity for different enzyme isoforms. nih.gov The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. researchgate.net

Table 1: Example of Molecular Docking Results for Isoxazole Derivatives

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isoxazole Derivative A | COX-2 | -9.8 | Arg120, Tyr355, Ser530 |

| Isoxazole Derivative B | Acetylcholinesterase | -11.2 | Trp84, Phe330, Tyr334 |

| Isoxazole Derivative C | BACE1 | -8.5 | Asp32, Gly230, Thr232 |

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Proposed Mechanism of Action

Molecular docking and simulation studies can provide valuable insights into the potential mechanism of action of a compound. nih.gov By visualizing the binding pose and interactions of a ligand within the active site of a target protein, researchers can formulate hypotheses about how the compound exerts its biological effect. nih.gov

For instance, if a docking study shows that an isoxazole derivative binds to the active site of an enzyme and blocks the entry of the natural substrate, it suggests a competitive inhibition mechanism. nih.gov In a study of a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, a selected compound was found to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production. researchgate.net Further investigation in Jurkat cells indicated that the compound induced apoptosis, suggesting this as a potential mechanism for its immunosuppressive action. researchgate.net Molecular dynamics simulations can further refine these models by showing how the ligand and protein behave over time, providing a more dynamic picture of the interaction. nih.gov

In Silico Screening and Drug Discovery Approaches

In the quest for novel therapeutic agents, in silico screening and computational drug discovery methods have become indispensable tools. These approaches are pivotal in the early stages of drug development for identifying and optimizing lead compounds, such as derivatives of isoxazole-4-carbohydrazide. By simulating interactions between small molecules and biological targets, these computational techniques significantly reduce the time and cost associated with laboratory screening.

Virtual screening of isoxazole-4-carbohydrazide derivatives often begins with the creation of a digital library of related compounds. These virtual libraries are then screened against specific biological targets using molecular docking simulations. mdpi.com This process predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov The strength of this interaction is estimated using a scoring function, which helps in ranking the compounds based on their potential biological activity. For instance, a series of phenylisoxazole carbohydrazides were designed and evaluated as inhibitors of monoamine oxidase (MAO), a key target in neurological disorders. nih.gov Molecular docking studies for the most potent compound, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide, revealed a strong binding affinity for the MAO-B isoform. nih.gov

Similarly, in the search for new anticancer agents, isoxazole-based derivatives have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These studies showed that the synthesized compounds mimicked the binding mode of the known inhibitor, sorafenib. nih.gov In another study focused on Alzheimer's disease, newly synthesized indole-isoxazole carbohydrazides were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov Molecular dynamics simulations were then used to understand the behavior of the most promising derivative within the binding site of these enzymes. researchgate.netnih.gov

Beyond efficacy, in silico methods are crucial for predicting the pharmacokinetic properties of drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Early assessment of these properties helps in filtering out compounds that are likely to fail in later stages of development. mdpi.com Rules such as Lipinski's rule of five and Veber's criteria are applied to evaluate the oral bioavailability of the designed molecules. mdpi.com For example, computational analysis of isoxazole-based derivatives designed as VEGFR2 inhibitors was performed to assess their ADME properties and drug-likeness, inspiring further investigation into these compounds as potential oral anticancer agents. nih.gov

The following table summarizes the findings of molecular docking studies for several isoxazole-4-carbohydrazide derivatives against various therapeutic targets.

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

| Phenylisoxazole carbohydrazides | Monoamine Oxidase B (MAO-B) | The most potent compound showed a strong binding affinity with a docking score of -10.98 Kcal/mol, indicating its potential as a selective inhibitor. nih.gov | nih.gov |

| Isoxazole-based hydrazones | VEGFR2 | Derivatives showed binding modes similar to the co-crystallized ligand, sorafenib, suggesting a common mechanism of inhibition. nih.gov | nih.gov |

| Methyl indole-isoxazole carbohydrazides | Acetylcholinesterase (AChE) | The most potent derivative was evaluated through molecular dynamic studies to understand its behavior in the enzyme's binding site. researchgate.netnih.gov | researchgate.netnih.gov |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | Docking scores for active derivatives ranged from -5.493 to -5.802 kcal/mol, correlating with experimental inhibitory activity. d-nb.info | d-nb.info |